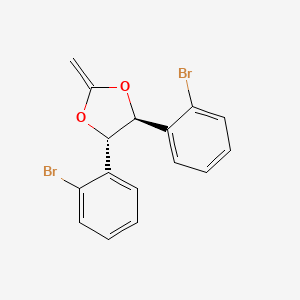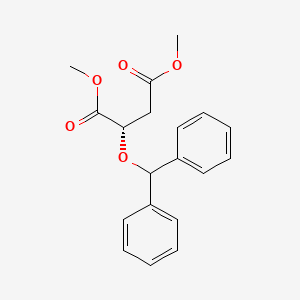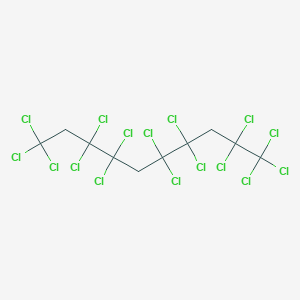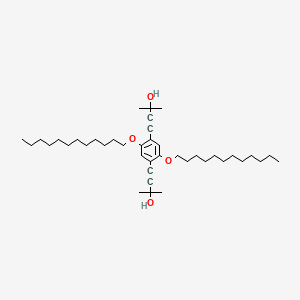![molecular formula C31H55N3O2 B12564178 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide CAS No. 233609-67-1](/img/structure/B12564178.png)
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide is a synthetic organic compound characterized by its long alkyl chain and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide typically involves the reaction of octadecyl isocyanate with N-phenylhexanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic acid: Known for its antifibrinolytic properties and used in the treatment of bleeding disorders.
N-Phenylhexanamide: A simpler analog without the long alkyl chain, used in organic synthesis.
Uniqueness
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic amide group. This amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Properties
CAS No. |
233609-67-1 |
|---|---|
Molecular Formula |
C31H55N3O2 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
6-(octadecylcarbamoylamino)-N-phenylhexanamide |
InChI |
InChI=1S/C31H55N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-32-31(36)33-28-23-18-21-26-30(35)34-29-24-19-17-20-25-29/h17,19-20,24-25H,2-16,18,21-23,26-28H2,1H3,(H,34,35)(H2,32,33,36) |
InChI Key |
RAXOMUGPAAQXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)

![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)





![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)



